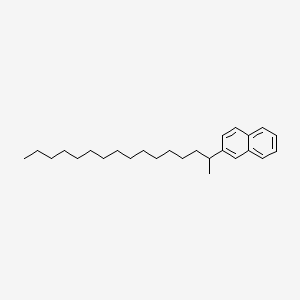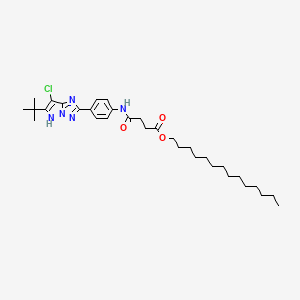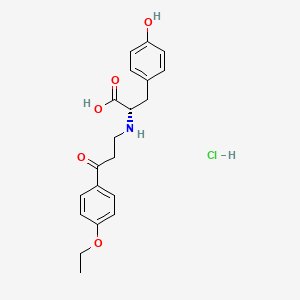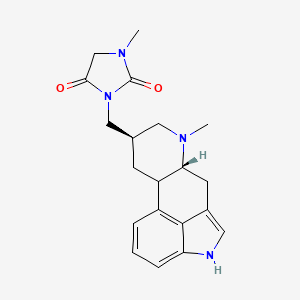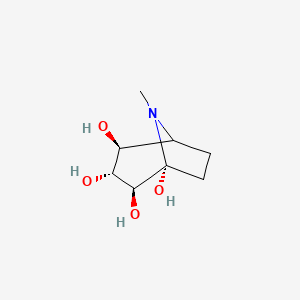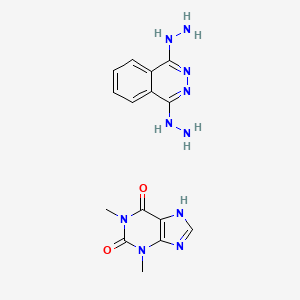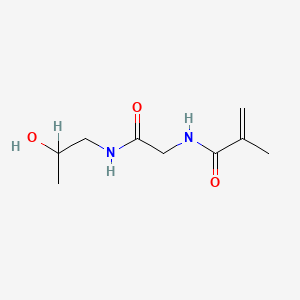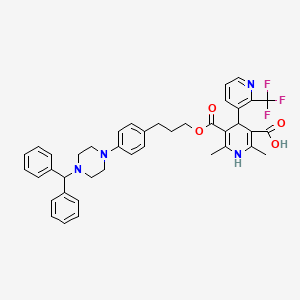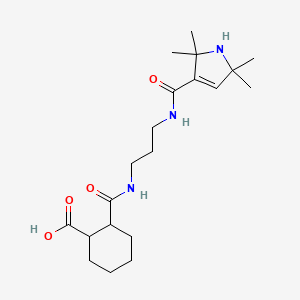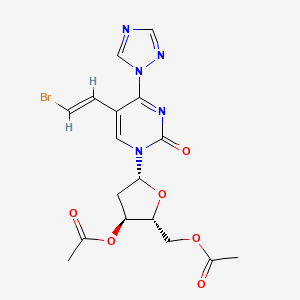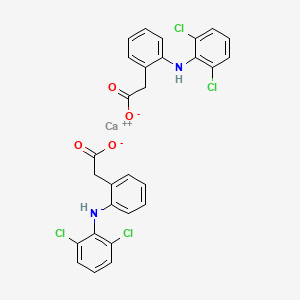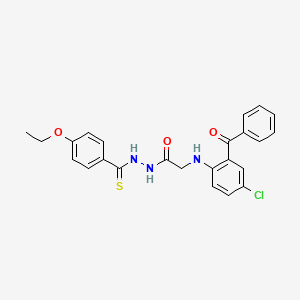
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a glycine backbone, a benzoyl group, a chlorophenyl group, and a thioxomethyl hydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is reacted with 2-amino-4-chlorophenol under controlled conditions to form the benzoyl intermediate.
Glycine Coupling: The benzoyl intermediate is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the glycine derivative.
Thioxomethyl Hydrazide Formation: The final step involves the reaction of the glycine derivative with 4-ethoxyphenyl isothiocyanate to introduce the thioxomethyl hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
- Glycine, N-(2-benzoyl-4-nitrophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
- Glycine, N-(2-benzoyl-4-methylphenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
Uniqueness
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
111070-76-9 |
|---|---|
分子式 |
C24H22ClN3O3S |
分子量 |
468.0 g/mol |
IUPAC名 |
2-(2-benzoyl-4-chloroanilino)-N'-(4-ethoxybenzenecarbothioyl)acetohydrazide |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-31-19-11-8-17(9-12-19)24(32)28-27-22(29)15-26-21-13-10-18(25)14-20(21)23(30)16-6-4-3-5-7-16/h3-14,26H,2,15H2,1H3,(H,27,29)(H,28,32) |
InChIキー |
KWXQLPLRKNQXKR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=S)NNC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


